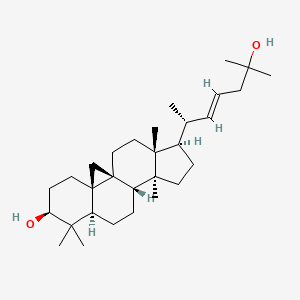

5-phenyl-1H-pyrrole-3-carbaldehyde

Vue d'ensemble

Description

5-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a solid at room temperature . This compound is an impurity in the synthesis of Vonoprazan, which acts as a competitive potassium acid blocker .

Synthesis Analysis

The synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde involves using pyrrole as a raw material. After being protected by N-alkylation of triisopropylsilyl chloride, it is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde. This is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction to obtain the crude product .Molecular Structure Analysis

The molecular structure of 5-phenyl-1H-pyrrole-3-carbaldehyde is represented by the InChI code1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H . Further details about its molecular structure can be found in various scientific papers . Physical And Chemical Properties Analysis

5-Phenyl-1H-pyrrole-3-carbaldehyde has a predicted boiling point of 381.6±30.0 °C and a predicted density of 1.183±0.06 g/cm3 . It also has a predicted pKa value of 15.46±0.50 .Applications De Recherche Scientifique

Precursor for Biologically Active Structures

5-Phenyl-1H-pyrrole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . These structures can include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Multicomponent Reactions (MCRs)

5-Phenyl-1H-pyrrole-3-carbaldehyde can be used in multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Synthesis of Indole Alkaloids

5-Phenyl-1H-pyrrole-3-carbaldehyde can be used in the synthesis of indole alkaloids . Indole alkaloids are a class of alkaloids containing a structural moiety of indole; many indole alkaloids also include isoprene groups and are termed terpenoid indole or secologanin tryptamine alkaloids .

Synthesis of Pharmaceutically Active Compounds

5-Phenyl-1H-pyrrole-3-carbaldehyde can be used in the synthesis of pharmaceutically active compounds . These compounds can have various biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Impurity in the Synthesis of Vonoprazan

5-Phenyl-1H-pyrrole-3-carbaldehyde is an impurity in the synthesis of Vonoprazan . Vonoprazan acts as a competitive potassium acid blocker .

Safety and Hazards

The compound is classified under GHS07 and has a signal word of 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

5-Phenyl-1H-pyrrole-3-carbaldehyde is primarily used as an impurity in the synthesis of Vonoprazan . Vonoprazan is a competitive potassium acid blocker, suggesting that 5-Phenyl-1H-pyrrole-3-carbaldehyde may interact with similar targets .

Mode of Action

Given its role in the synthesis of vonoprazan, it may interact with potassium channels in a competitive manner .

Biochemical Pathways

As an impurity in the synthesis of vonoprazan, it may influence acid-related pathways .

Pharmacokinetics

Its predicted boiling point is 3816±300 °C, and its predicted density is 1183±006 g/cm3 .

Result of Action

As an impurity in the synthesis of Vonoprazan, it may contribute to the overall effects of this drug, which include the reduction of gastric acid secretion .

Propriétés

IUPAC Name |

5-phenyl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRIBBUJKKGAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)

![7,14-Diphenylacenaphtho[1,2-k]fluoranthene](/img/structure/B1631446.png)